molecular formula C9H8O2 B1199216 isochroman-1-one CAS No. 4702-34-5

isochroman-1-one

Cat. No.: B1199216
CAS No.: 4702-34-5
M. Wt: 148.16 g/mol
InChI Key: XVTAQSGZOGYIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

isochroman-1-one can be synthesized through various methods. One common synthetic route involves the reaction of phenolic compounds with cyclic triketones . Another method includes the oxidation of isotryptaminic acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The compound is produced in sealed, dry conditions to prevent decomposition and oxidation .

Chemical Reactions Analysis

Types of Reactions

isochroman-1-one undergoes various chemical reactions, including oxidation, acylation, and alkylation . These reactions are facilitated by its active chemical reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.

    Alkylation: Alkyl halides in the presence of a strong base such as sodium hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

Isochroman-1-one and its derivatives have shown significant potential in the development of pharmaceutical agents. Notably, research has highlighted their antioxidant and antiplatelet activities:

  • Antioxidant Activity : A study synthesized various 3-phenyl-1H-isochromen-1-one analogues, revealing that five compounds exhibited antioxidant activities 7-fold to 16-fold greater than ascorbic acid in DPPH assays. This indicates their potential use in preventing oxidative stress-related diseases .
  • Antiplatelet Activity : The same analogues demonstrated potent inhibition of arachidonic acid-induced platelet aggregation, with some compounds showing activity superior to aspirin. This positions them as promising candidates for cardiovascular therapies .

Neurological Applications

Isochroman compounds have been investigated for their therapeutic potential in treating central nervous system disorders:

  • A patent describes the use of l-aminomethyl-5-heteroarylisochroman compounds for conditions such as depression, anxiety disorders, and neurodegenerative diseases like Alzheimer's and Parkinson's. The compounds target various neuropsychiatric symptoms, indicating a broad therapeutic scope .

Synthetic Methodologies

This compound serves as a crucial intermediate in various synthetic routes:

  • Synthesis Techniques : Methods such as Rh(III)-catalyzed annulation have been developed to create 3,4-disubstituted isochroman-1-ones efficiently. This approach facilitates the introduction of diverse functional groups, enhancing the versatility of the compound in synthetic applications .

Material Science

The unique structural properties of isochroman derivatives make them suitable for applications in materials science:

  • Optoelectronic Materials : Research has indicated that isochroman derivatives can be utilized in the development of organic light-emitting diodes (OLEDs) due to their favorable electronic properties. Their ability to form stable films enhances their applicability in electronic devices .

Case Study 1: Antioxidant Properties

A series of 3-phenyl-1H-isochromen-1-one derivatives were synthesized and evaluated for antioxidant activity using DPPH assays. The results indicated that certain analogues significantly outperformed traditional antioxidants like ascorbic acid, suggesting their potential role in dietary supplements or pharmaceuticals aimed at oxidative stress mitigation.

Case Study 2: Neurological Therapeutics

Research into l-aminomethyl-5-heteroarylisochroman compounds demonstrated efficacy in preclinical models for treating anxiety and depression. The compounds showed promise in modulating neurotransmitter systems, paving the way for future clinical investigations.

Biological Activity

Isochroman-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antioxidant, antiplatelet, antimicrobial, and anticancer activities, supported by recent research findings and case studies.

Overview of this compound

This compound belongs to the isochroman family, which includes various derivatives known for their therapeutic potential. The structure of this compound facilitates interactions with biological targets, making it a candidate for drug development.

Biological Activities

1. Antioxidant Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antioxidant properties. For instance, a study on 3-phenyl-1H-isochromen-1-ones revealed that several analogues showed antioxidant activities that were 7 to 16 times more potent than ascorbic acid in DPPH assays . This suggests potential applications in preventing oxidative stress-related diseases.

2. Antiplatelet Activity

This compound derivatives have also been evaluated for their antiplatelet effects. The same study highlighted that these compounds exhibited potent inhibition of arachidonic acid-induced platelet aggregation, outperforming aspirin in some cases . This activity is crucial for developing new antithrombotic agents.

3. Antimicrobial Activity

The antimicrobial properties of isochroman derivatives have been extensively studied. A review indicated that various isochroman compounds demonstrated activity against a range of pathogens, including bacteria and fungi . For example, certain derivatives showed effective inhibition against Escherichia coli and Candida albicans, suggesting their potential as broad-spectrum antimicrobial agents.

4. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds derived from this scaffold have shown cytotoxic effects against several cancer cell lines, including NS-1 cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activities. Research indicates that modifications at specific positions on the isochroman ring can enhance or diminish activity. For example, the introduction of different substituents on the phenyl ring has been linked to improved antioxidant and antiplatelet effects .

Case Study 1: Antioxidant and Antiplatelet Activities

A group of researchers synthesized a series of 3-phenyl-1H-isochromen-1-one analogues and evaluated their antioxidant and antiplatelet activities. The study found that five compounds exhibited significantly higher antioxidant activity compared to ascorbic acid and showed promise as antiplatelet agents with IC50 values lower than those of aspirin .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of isochroman derivatives, compounds were tested against various bacterial strains. Results indicated that some derivatives had minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Pseudomonas aeruginosa, showcasing their potential as effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for producing isochroman-1-one, and how do reaction conditions influence yield?

this compound can be synthesized via cross-dehydrogenative coupling (CDC) of isochroman with oxidants like di-tert-butyl peroxide [(t-BuO)₂], yielding ~60–70% under radical-mediated conditions . Alternative methods include photoenolization/Diels–Alder reactions using o-toluoyl fluorides and N-heterocyclic carbene (NHC) catalysts under UV irradiation, which avoid radical intermediates . Key factors affecting yield include oxidant choice (e.g., suppression by TEMPO indicates radical pathways) and solvent selection (aqueous vs. organic media) .

Q. How can researchers validate the identity and purity of synthesized this compound?

Characterization relies on ¹H NMR (peaks at δ 8.06, 4.53–4.49 ppm for aromatic and methylene protons) and ¹³C NMR (δ 165.0 ppm for the lactone carbonyl) . HRMS data (e.g., [M+H]+ calculated 149.0604, found 149.0606) confirms molecular weight . Purity is assessed via HPLC with UV detection at 254 nm, while photophysical properties (e.g., Stokes shift >100 nm) can indicate structural integrity .

Q. What role does the this compound moiety play in natural product bioactivity?

In veramycins (polyketides), the this compound lactone (δ_C 167.0 ppm) contributes to antidiabetic activity by modulating NFAT-133 pathways . Its rigid structure enhances binding affinity in enzyme-inhibitor complexes, as seen in ACE C-domain inhibition studies where the lactone ring interacts with catalytic zinc ions .

Advanced Research Questions

Q. How does the this compound hydroxy group exhibit pH-dependent photophysical behavior in aqueous solutions?

Excited-state proton transfer (ESPT) occurs at the hydroxy group of the this compound moiety, lowering its pKₐ from ~7 (ground state) to pK* ≈1.5 in the excited state . This is confirmed via time-resolved fluorescence in acidic media (pH <5), where dual emission bands (protonated and deprotonated forms) arise. Methoxy-substituted analogs lack ESPT, validating the hydroxy group’s role .

Q. What mechanistic insights explain contradictions in this compound’s intermediacy during CDC reactions?

Despite its synthesis from isochroman, this compound is not an intermediate in indole coupling reactions. Radical trapping experiments (TEMPO) and absence of product formation from pre-synthesized this compound suggest competing pathways: direct H-abstraction from isochroman forms a benzylic radical, bypassing lactonization . DFT calculations support radical recombination over lactone-mediated pathways .

Q. How can computational methods optimize this compound derivatives for enzyme inhibition?

Pharmacophore models derived from ACE C-domain docking studies highlight the lactone ring and acrylate double bond as critical for binding . In silico screening using QSAR (quantitative structure-activity relationship) can predict substituent effects on bioactivity. For example, electron-withdrawing groups at C-3 enhance ACE inhibition by stabilizing charge interactions .

Q. What experimental strategies resolve spectral overlaps in this compound mixtures?

Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping peaks in complex mixtures. For example, HMBC correlations between δ_H 3.04 ppm (CH₂) and δ_C 165.0 ppm (C=O) confirm lactone connectivity . Time-resolved fluorescence anisotropy can differentiate this compound from structurally similar aromatics in photophysical studies .

Q. Methodological Guidelines

  • Synthesis Optimization : Screen oxidants (e.g., (t-BuO)₂ vs. Mn(OAc)₃) and solvents (e.g., H₂O vs. DMF) to balance radical stability and lactone yield .
  • Photophysical Analysis : Conduct pH-dependent fluorescence quenching experiments (e.g., using DMF as a base) to probe ESPT kinetics .
  • Enzyme Assays : Employ continuous fluorescent assays (e.g., ACE inhibition) with domain-specific substrates (e.g., Mca-APK-Dnp for the C-domain) to isolate this compound’s inhibitory effects .

Properties

IUPAC Name

3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTAQSGZOGYIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197006
Record name 3,4-Dihydroisocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-34-5
Record name 3,4-Dihydroisocoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4702-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroisocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroisocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-1H-2-benzopyran-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDROISOCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994Y8F08R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of isochroman (5.0 g; 37.3 mmol) in dichloromethane (465 ml) stirred at room temperature was added, over 15 minutes, a homogeneous mixture of potassium permanganate and manganese dioxide (74.60 g) in a 1:3 ratio. The suspension obtained was left for 18 hours at room temperature. The suspension was filtered through a Büchner filter. The solvent was evaporated off under reduced pressure to give 4.42 g of crude product (80%), which was used for the following reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
465 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
74.6 g
Type
catalyst
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.